Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate
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Overview
Description
Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate is a complex organic compound with a unique structure that includes methoxy groups, a phenyl-furyl moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with 3-(5-phenyl-2-furyl)propanoyl chloride in the presence of a base to form the corresponding amide. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Similar structure but lacks the phenyl-furyl moiety.
Methyl 4,5-dimethoxy-2-nitrobenzoate: An intermediate in the synthesis of the target compound.
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine: Contains similar methoxy groups but different overall structure.
Uniqueness
Methyl 4,5-dimethoxy-2-{[3-(5-phenyl-2-furyl)propanoyl]amino}benzoate is unique due to its combination of methoxy groups, phenyl-furyl moiety, and benzoate ester, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[3-(5-phenylfuran-2-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C23H23NO6/c1-27-20-13-17(23(26)29-3)18(14-21(20)28-2)24-22(25)12-10-16-9-11-19(30-16)15-7-5-4-6-8-15/h4-9,11,13-14H,10,12H2,1-3H3,(H,24,25) |
InChI Key |
JOZWYENNHJRQHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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